N,N,N',N'-Tetraethylmalonamide
Overview
Description
N,N,N’,N’-Tetraethylmalonamide: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of malonamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetraethylmalonamide can be synthesized through the reaction of malonyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetraethylmalonamide involves the same basic principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetraethylmalonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.
Hydrolysis: The compound can be hydrolyzed to form malonic acid and diethylamine.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding amides or acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: New amides with different alkyl or aryl groups.
Hydrolysis: Malonic acid and diethylamine.
Oxidation: Corresponding amides or acids.
Scientific Research Applications
N,N,N’,N’-Tetraethylmalonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethylmalonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The ethyl groups on the nitrogen atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can disrupt normal enzyme function, leading to inhibition.
Comparison with Similar Compounds
N,N-Diethylmalonamide: Similar structure but with fewer ethyl groups.
N,N,N’,N’-Tetramethylmalonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Dimethylmalonamide: Similar structure but with fewer methyl groups.
Uniqueness: N,N,N’,N’-Tetraethylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four ethyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic regions of molecules. This makes it particularly useful in applications requiring high lipophilicity and specific molecular interactions.
Properties
IUPAC Name |
N,N,N',N'-tetraethylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHWPWJSSJEQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338892 | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33931-42-9 | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N,N',N'-Tetraethylmalonamide interact with lanthanides and why is this interaction important?
A1: this compound (TEMA) acts as a ligand, coordinating with lanthanide ions to form complexes. [] This interaction is crucial in the context of nuclear waste treatment, as TEMA and its derivatives show promise for selectively extracting actinides like Americium (Am) from lanthanides. This selectivity stems from subtle differences in how TEMA coordinates with actinides versus lanthanides. []
Q2: Can you describe the typical coordination environment of lanthanide complexes with this compound?
A2: Studies utilizing X-ray diffraction and extended X-ray absorption fine structure (EXAFS) have revealed that TEMA typically coordinates to lanthanides in a tetradentate fashion, meaning it uses its two oxygen atoms from the carbonyl groups and two nitrogen atoms from the amide groups to bind the metal ion. [, ] The overall geometry of the lanthanide complex can vary depending on the specific lanthanide ion and the presence of other ligands like nitrate ions. For example, Nd(NO3)3(TEMA)2 adopts a distorted tricapped trigonal prismatic geometry in the solid state. []
Q3: Are there any structural modifications to this compound that impact its coordination abilities?
A3: Yes, researchers have explored modifications to the basic structure of TEMA to influence its coordination properties. One example is the development of a bismalonamide ligand where two TEMA moieties are linked by an ortho-xylylene bridge. [] This modification allows the ligand to act as a tetradentate or bidentate chelator, depending on the specific lanthanide and reaction conditions. [] These structural alterations offer insights into designing ligands with improved selectivity and efficiency for lanthanide and actinide separation.
Q4: What analytical techniques are commonly employed to study this compound and its complexes?
A4: Several analytical techniques prove valuable in characterizing TEMA and its complexes. Single-crystal X-ray diffraction is instrumental in elucidating the solid-state structures of these complexes, providing information about bond lengths, angles, and coordination geometries. [, , ] Furthermore, spectroscopic methods like EXAFS, infrared spectroscopy (IR), and electrospray-ionization mass spectrometry (ESI-MS) offer insights into the solution-state behavior, coordination environment, and presence of different species in solution. [, ]
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